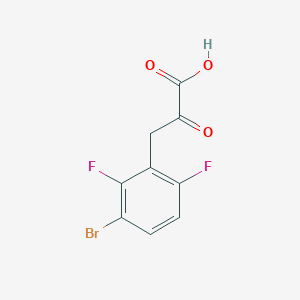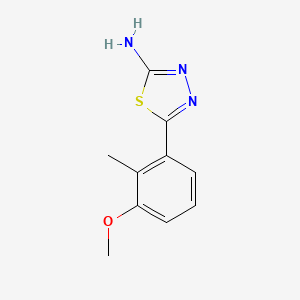
5-(3-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD22564133” is a chemical substance with unique properties and applications It is known for its specific molecular structure, which contributes to its reactivity and utility in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD22564133” involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursor chemicals under controlled temperatures and pressures. The process often involves the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to ensure the highest purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD22564133” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising quality. The use of advanced technologies, such as automated control systems and real-time monitoring, helps maintain the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: “MFCD22564133” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the presence of functional groups.
Common Reagents and Conditions: The reactions involving “MFCD22564133” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of “MFCD22564133” depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
“MFCD22564133” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and processes.
In biology, “MFCD22564133” is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
In medicine, “MFCD22564133” is explored for its therapeutic potential. It may have applications in the treatment of specific diseases or conditions, depending on its biological activity and mechanism of action.
In industry, “MFCD22564133” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its properties make it suitable for use in formulations and as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of “MFCD22564133” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
The pathways involved in the action of “MFCD22564133” depend on its specific structure and the nature of its interactions with biological molecules. These pathways may include signal transduction, metabolic processes, or gene expression regulation.
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(3-methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-7(4-3-5-8(6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
KMYBXZYLLRCYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)
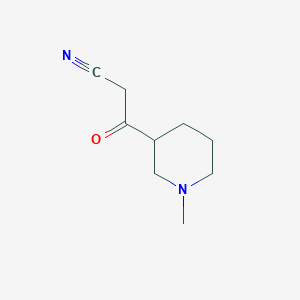
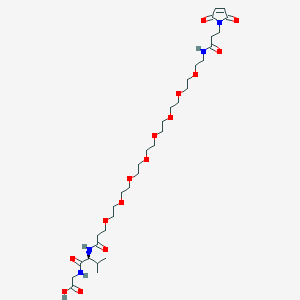
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
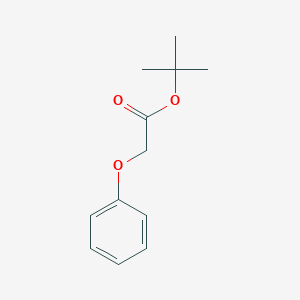
![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
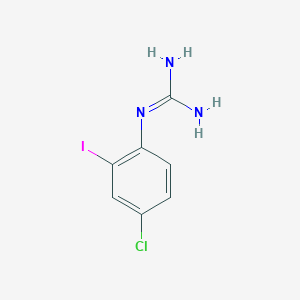
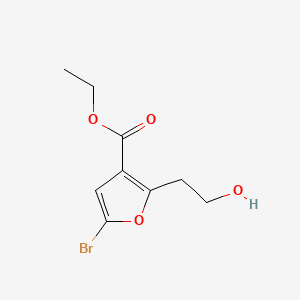
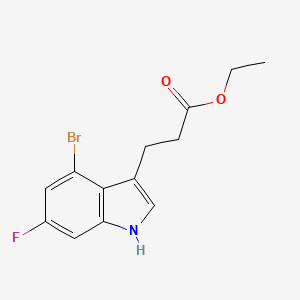
![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)
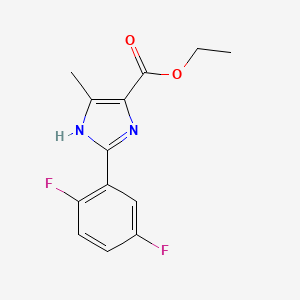
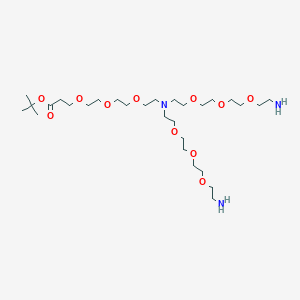
![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)
